5-(bromomethyl)-2,2-dimethyl-1,3-dioxane

Nucleophilic substitution Leaving group ability Electrophilicity

5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane (CAS 111934-94-2) is a heterocyclic organic compound classified within the 1,3-dioxane family, characterized by a 5-position bromomethyl substituent and 2,2-geminal dimethyl substitution. With a molecular formula of C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol, this compound serves primarily as a versatile electrophilic building block and synthetic intermediate in pharmaceutical research and organic synthesis.

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
CAS No. 111934-94-2
Cat. No. B6251133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(bromomethyl)-2,2-dimethyl-1,3-dioxane
CAS111934-94-2
Molecular FormulaC7H13BrO2
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCC1(OCC(CO1)CBr)C
InChIInChI=1S/C7H13BrO2/c1-7(2)9-4-6(3-8)5-10-7/h6H,3-5H2,1-2H3
InChIKeyJXWMMTGNSOBOTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane (CAS 111934-94-2): Procurement and Differentiation Guide for Scientific Selection


5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane (CAS 111934-94-2) is a heterocyclic organic compound classified within the 1,3-dioxane family, characterized by a 5-position bromomethyl substituent and 2,2-geminal dimethyl substitution [1]. With a molecular formula of C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol, this compound serves primarily as a versatile electrophilic building block and synthetic intermediate in pharmaceutical research and organic synthesis . The compound typically exhibits a colorless to pale yellow appearance, demonstrates solubility in organic solvents, and possesses a boiling point of 58-60°C at 0.7 Torr [2].

Why Generic Substitution of 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane Is Not Straightforward: A Procurement Perspective


Generic substitution of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane with other halogenated dioxanes or alternative building blocks is scientifically inadvisable due to fundamental differences in electronic character, steric profile, and reaction kinetics that directly impact synthetic outcomes. The bromomethyl substituent at the 5-position provides a specific balance of leaving group ability and electrophilicity that differs markedly from chloro- and iodo-analogs . Furthermore, the geminal dimethyl substitution at the 2-position confers conformational rigidity and steric protection that distinguishes this scaffold from other dioxane derivatives, influencing regioselectivity in subsequent transformations [1]. The evidence presented below quantifies these differences across multiple dimensions—including comparative reactivity, synthetic yield optimization, and application-specific performance—to support informed procurement decisions.

5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane (111934-94-2): Quantifiable Differentiation Evidence for Scientific Procurement


Reactivity Ranking: Bromomethyl vs. Chloromethyl and Iodomethyl Dioxane Analogs in Nucleophilic Substitution

The bromomethyl substituent in 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane exhibits a balanced reactivity profile that is demonstrably distinct from its chloro- and iodo- counterparts, offering a controllable reaction rate that facilitates higher yields and reduced side-product formation in nucleophilic substitution reactions .

Nucleophilic substitution Leaving group ability Electrophilicity

Optimized Synthetic Yield: Quantitative Yield of 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane via Appel-Type Bromination

A well-established synthetic route for 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane proceeds via Appel-type bromination, achieving a quantitative yield of 100% under optimized reaction conditions, demonstrating the efficiency and reproducibility of its preparation .

Synthetic methodology Reaction yield Process optimization

Conformational Preference and Its Impact on Stereochemical Outcomes in Derivative Synthesis

The 2,2-geminal dimethyl substitution in 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane induces a strong conformational bias toward a chair conformation, which influences the stereochemical outcome of subsequent reactions at the 5-bromomethyl site [1]. Detailed NMR and X-ray studies on structurally analogous 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane have quantitatively established the existence of chair conformations in the crystalline state and a dynamic equilibrium between energy-degenerate invertomers in solution, with interconversion barriers that inform reaction design [1].

Conformational analysis Stereochemistry NMR spectroscopy

Validated Application in Statin Pharmaceutical Intermediate Synthesis

5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane has been specifically identified and validated as a key intermediate in the synthesis of statins, a class of lipid-lowering drugs, where its ability to serve as a chiral building block is crucial for developing effective pharmaceutical agents . This established use case provides a clear, application-driven rationale for selecting this compound over structurally similar but unvalidated alternatives.

Pharmaceutical synthesis Statin intermediates Chiral building block

5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane (111934-94-2): Evidence-Based Application Scenarios for Research and Industrial Procurement


Synthesis of Chiral Pharmaceutical Intermediates (e.g., Statin Class Drugs)

Procure this compound as a validated key intermediate for constructing chiral building blocks in statin synthesis, leveraging its documented role in industrial-scale processes optimized for mild reaction conditions and high efficiency .

Controlled Nucleophilic Substitution for Complex Molecule Construction

Select this bromomethyl derivative over its chloro- or iodo- analogs when a balanced reactivity profile is required to achieve controlled nucleophilic substitution reactions, minimizing unwanted side products and maximizing synthetic yield .

Stereoselective Synthesis Leveraging Conformational Rigidity

Utilize this compound in stereoselective synthetic sequences where the conformational bias imposed by the 2,2-geminal dimethyl substitution can be exploited to influence the stereochemical outcome of reactions at the 5-bromomethyl site, as informed by quantitative conformational analysis of related dioxane systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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